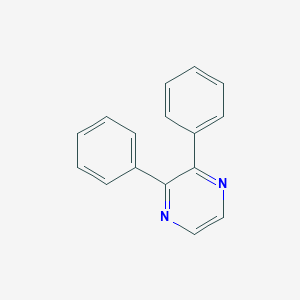

2,3-Diphenylpyrazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,3-diphenylpyrazine derivatives involves various strategies, including novel synthesis methods and cyclometallation reactions. For example, a novel synthesis route of 2,5-diphenylpyrazine, a structurally related compound, was reported by Luo et al. (2010), showcasing the compound's formation as a by-product in the synthesis of other complex molecules (Mei Luo et al., 2010). Additionally, Steel and Caygill (1990) explored the double cyclopalladation of diphenylpyrazines, providing insights into the cyclometallated products' molecular structure through NMR studies and X-ray diffraction analysis (P. Steel & G. Caygill, 1990).

Molecular Structure Analysis

The molecular structure of 2,3-diphenylpyrazine derivatives has been extensively analyzed using X-ray diffraction methods. Such studies reveal the lack of planarity between the two phenyl rings, indicating strong steric interactions that influence the compound's reactivity and properties (P. Steel & G. Caygill, 1990).

Chemical Reactions and Properties

Cyclometallation reactions involving 2,3-diphenylpyrazine highlight the compound's ability to form complex metal-organic frameworks. These frameworks have potential applications in catalysis and material science. The synthesis of rhenium complexes of 2,3-di(2-pyridyl)-5,6-diphenylpyrazine showcases the compound's versatility in forming luminescent materials with potential applications in optical and electronic devices (Si-Hai Wu, H. Abruña, & Yu‐Wu Zhong, 2012).

Physical Properties Analysis

The physical properties of 2,3-diphenylpyrazine derivatives, such as their luminescence and thermal stability, are crucial for their application in materials science. Cristiano et al. (2007) reported on the optical and thermal properties of materials based on 2,3-dicyanopyrazine, demonstrating their potential in developing luminescent materials with specific fluorescence characteristics (Rodrigo Cristiano et al., 2007).

Chemical Properties Analysis

The chemical properties of 2,3-diphenylpyrazine, including its reactivity in cyclopalladation reactions and its role in the synthesis of complex metal-organic structures, underline the compound's versatility. The synthesis and structural analysis of alkylzinc 3,5-diphenylpyrazolates by Komorski et al. (2016) further illustrate the compound's utility in forming structurally diverse metal-organic complexes with potential applications in catalysis and material science (Szymon Komorski et al., 2016).

Aplicaciones Científicas De Investigación

Catalysts for C–H Activation and Functionalisation

- Field : Organic Chemistry

- Application : 2,3-Diphenylpyrazine is used as a substrate in the Ru(II)/carboxylate/PPh3 catalyst system for the preparation of highly conjugated pyrazine derivatives .

- Method : The catalyst system enables direct arylation of 2,3-diphenylpyrazine derivatives in water under microwave irradiation . Both nitrogen atoms cooperate with a catalytic metal center to allow selective deprotonation of ortho-C–H bonds .

- Results : In conformationally more flexible diphenyldihydropyrazine, the arylation of four ortho-C–H bonds was possible, while in the aromatic analog, the triarylation was the limit .

Synthesis of a New Triplet Iridium(III) Pyrazine Complex

- Field : Material Science

- Application : 2,3-Diphenylpyrazine is used in the synthesis of a new cyclometalated iridium(III) complex, which shows promise as a phosphorescent material .

- Method : The complex was prepared by reaction of 2,3-Diphenylpyrazine with iridium trichloride hydrate under microwave irradiation .

- Results : The complex shows strong 1 MLCT (singlet metal to ligand charge-transfer) and 3 MLCT (triplet metal to ligand charge-transfer) absorption at 382 and 504 nm, respectively. It also shows strong photoluminescence at 573 nm at room temperature .

Antimicrobial Applications

- Field : Microbiology

- Application : Certain pyrazine derivatives, such as 5-isobutyl-2,3-dimethyl pyrazine and 2-isobutyl-3-methyl pyrazine, have shown antimicrobial effects .

- Method : These compounds can be applied directly to the surface of materials, such as meat, to inhibit microbial growth . The antimicrobial effects can be enhanced by lowering the water activity on the material surface when a carrier substance like maltodextrin is used .

- Results : At higher concentrations, the antimicrobial effects of these pyrazine derivatives become more noticeable .

Pharmacological Applications

- Field : Pharmacology

- Application : Pyrazine derivatives, including 2,3-Diphenylpyrazine, have been found to exhibit a wide range of pharmacological activities, such as antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects .

- Method : These compounds can be synthesized and used in the formulation of various drugs . For example, Pyrazinamide, an anti-tuberculosis agent, and Glipizide, an anti-diabetic drug, are both pyrazine derivatives .

- Results : Many synthesized pyrazine derivatives have shown significant pharmacological activity, making them valuable in the development of new drugs .

Herbicidal Applications

- Field : Agriculture

- Application : 2,3-Dicyano-6-phenyl pyrazine, a derivative of pyrazine, has shown outstanding herbicidal activities on paddy weeds in submerged soil treatment .

- Method : These compounds can be applied directly to the soil to inhibit weed growth .

- Results : The herbicidal effects become more noticeable at higher concentrations .

Material Science: Aggregation-Induced Emission (AIE)

- Field : Material Science

- Application : 2,3-Dicyano-5,6-diphenylpyrazine (DCDPP), a derivative of pyrazine, is an AIE active compound .

- Method : The AIE properties of DCDPP make it useful in the development of new materials with unique optical properties .

- Results : DCDPP shows promise in the field of optoelectronics, where materials with unique light-emitting properties are highly sought after .

Safety And Hazards

The safety data sheet for 2,3-Diphenylpyrazine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-diphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZIVVDMBCVSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288102 | |

| Record name | 2,3-Diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,3-Diphenylpyrazine | |

CAS RN |

1588-89-2 | |

| Record name | 2,3-Diphenylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 54144 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1588-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPHENYLPYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Diphenylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

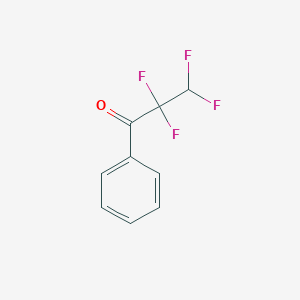

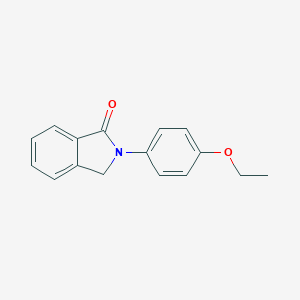

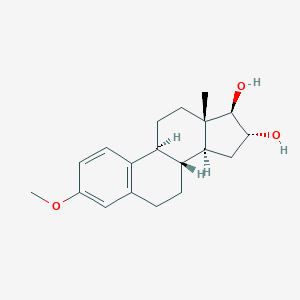

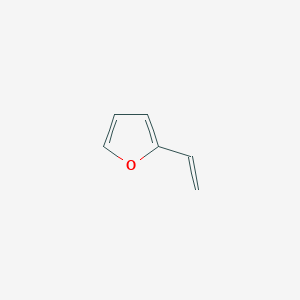

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.